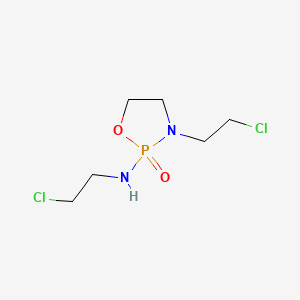

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature derives from the following structural features:

- Parent heterocycle : A five-membered 1,3,2-oxazaphospholidine ring containing oxygen (position 1), phosphorus (position 2), and nitrogen (position 3).

- Substituents :

- Two 2-chloroethyl groups attached to the nitrogen at position 3.

- An amine group (-NH₂) and an oxide group (=O) bonded to the phosphorus at position 2.

The numbering prioritizes the heteroatoms, with oxygen assigned position 1, phosphorus position 2, and nitrogen position 3. The "oxaza" prefix denotes the oxygen and nitrogen atoms within the ring, while "phospholidine" specifies the phosphorus-containing saturated heterocycle.

Molecular Formula and Atomic Connectivity Analysis

The molecular formula C₆H₁₃Cl₂N₂O₂P encapsulates the compound’s elemental composition. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular weight | 247.06 g/mol |

| Ring system | 1,3,2-Oxazaphospholidine |

| Substituents | N,3-bis(2-chloroethyl), P=O, P-NH₂ |

The five-membered ring consists of:

- Oxygen at position 1, bonded to adjacent carbon atoms.

- Phosphorus at position 2, bonded to the amine group, oxide group, and two carbon atoms.

- Nitrogen at position 3, bonded to two 2-chloroethyl groups (-CH₂CH₂Cl) and the ring carbon.

Atomic connectivity is confirmed via spectroscopic data and X-ray crystallography analogs, though specific studies for this compound remain limited.

Comparative Analysis of Alternative Naming Conventions

Alternative nomenclature systems and historical naming practices occasionally diverge from IUPAC standards:

CAS Registry Name :

Non-systematic Variants :

Structural Descriptors :

- The term oxazaphosphorine occasionally appears in broader classifications of phosphorus-containing heterocycles but does not apply to this saturated derivative.

Properties

CAS No. |

165131-65-7 |

|---|---|

Molecular Formula |

C6H13Cl2N2O2P |

Molecular Weight |

247.06 g/mol |

IUPAC Name |

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |

InChI |

InChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11) |

InChI Key |

WCFDBKOSUJEIRS-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(=O)(N1CCCl)NCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process includes cooling the mixture to a temperature range of -15 to -10°C, followed by the addition of 3-aminopropan-1-ol and an auxiliary base. The reaction mixture is then gradually heated to 20-40°C until the conversion of substrates is complete .

Chemical Reactions Analysis

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its active metabolites.

Reduction: Reduction reactions can lead to the formation of less active or inactive metabolites.

Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include active metabolites that exert cytotoxic effects on cancer cells .

Scientific Research Applications

Anticancer Activity

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide exhibits promising anticancer properties. Studies have demonstrated its ability to interact with DNA and induce cytotoxic effects on cancer cells. For instance:

- Case Study : In experiments involving small cell lung cancer (SCLC) cell lines, the compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, indicating its potential as a therapeutic agent against resistant cancer types .

Immunosuppressive and Anti-inflammatory Effects

The compound has also shown immunosuppressive and anti-inflammatory properties, which can be beneficial in treating autoimmune diseases and inflammatory conditions.

- Case Study : In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in inflammation markers. Histological analyses revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, suggesting reduced lipid peroxidation .

Mechanism of Action

The mechanism of action of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is metabolized by cytochrome P450 enzymes to form its active metabolites, which are responsible for its cytotoxic effects .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Mechanistic Differences :

- Ifosfamide vs. Cyclophosphamide : Both are oxazaphosphorines requiring hepatic activation, but ifosfamide’s N-dechloroethylation pathway generates neurotoxic chloroacetaldehyde, absent in cyclophosphamide metabolism . Cyclophosphamide primarily causes hemorrhagic cystitis, mitigated by mesna, whereas ifosfamide’s metabolites target renal tubules .

- Nitrosoureas (e.g., Carmustine): These compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit spontaneous degradation to alkylating and carbamoylating species, enabling blood-brain barrier penetration .

Pharmacokinetic and Efficacy Data

Key Findings :

- Ifosfamide ’s prolonged half-life and environmental persistence necessitate careful clinical and ecological monitoring .

- Cyclophosphamide’s broader therapeutic index and predictable toxicity profile make it preferable for non-CNS cancers .

Toxicity Profiles

Biological Activity

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide, commonly associated with the chemical structure of cyclophosphamide, is a compound that exhibits significant biological activity. It is primarily recognized for its anticancer , immunosuppressive , and anti-inflammatory properties. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to form active metabolites through metabolic activation in the liver. The primary active metabolite is ifosfamide, which undergoes a series of spontaneous reactions leading to cytotoxic effects. These metabolites act by bis-alkylating DNA strands , resulting in cross-linking that inhibits DNA replication and transcription, ultimately leading to cell death .

Therapeutic Applications

This compound has been extensively studied for its applications in cancer therapy. Its use is particularly noted in the treatment of various malignancies such as:

- Lymphomas

- Leukemias

- Solid tumors (e.g., breast cancer)

Additionally, it has immunosuppressive effects that make it useful in treating autoimmune diseases and preventing organ transplant rejection .

Anticancer Activity

Several studies have highlighted the efficacy of this compound in cancer treatment:

- Clinical Trials : A study involving patients with advanced solid tumors showed a significant response rate when treated with cyclophosphamide at various dosages. The combination with other chemotherapeutic agents further enhanced efficacy .

- Mechanistic Studies : Research demonstrated that the compound's ability to induce apoptosis in cancer cells is mediated through the activation of caspases and the mitochondrial pathway .

Immunosuppressive Effects

The immunosuppressive properties are beneficial in clinical settings such as:

- Organ Transplantation : Cyclophosphamide has been used to prevent graft rejection by suppressing T-cell proliferation.

- Autoimmune Disorders : Its application in conditions like lupus and rheumatoid arthritis has shown promising results in reducing disease activity scores .

Data Summary

| Property/Activity | Description |

|---|---|

| Chemical Structure | This compound |

| Molecular Formula | C₆H₁₃Cl₂N₂O₂P |

| Anticancer Activity | Induces apoptosis via DNA cross-linking |

| Immunosuppressive Effects | Reduces T-cell proliferation |

| Therapeutic Uses | Cancer therapy, organ transplantation, autoimmune diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.